Eglin c originates from the egg white of the common duck (Anas platyrhynchos) and belongs to the family of serine protease inhibitors, specifically classified as a member of the Kunitz-type inhibitors. Its primary function is to regulate proteolytic activity, making it crucial in various physiological processes, including inflammation and immune response .
The synthesis of Eglin c (41-49) primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The synthesis process involves several key steps:
In industrial settings, automated peptide synthesizers streamline this process, allowing for larger-scale production while maintaining high purity levels through preparative HPLC techniques .
Eglin c (41-49) has a calculated molecular weight of 1063.23 g/mol and a molecular formula of C48H78N12O15 . The structure consists of nine amino acids arranged in a specific sequence, contributing to its functional properties as a protease inhibitor.
Eglin c (41-49) primarily participates in interactions with proteases rather than undergoing traditional chemical reactions such as oxidation or reduction. Its main reactions include:
The interactions typically occur under physiological conditions, where Eglin c (41-49) acts as an inhibitor against target enzymes without undergoing significant structural changes itself .
The mechanism of action for Eglin c (41-49) involves competitive inhibition of proteases such as cathepsin G and α-chymotrypsin. This process can be outlined as follows:
Eglin c (41-49) exhibits several notable physical and chemical properties:
The peptide's stability under various conditions is crucial for its application in biochemical experiments, particularly those involving enzyme kinetics and inhibition studies.
Eglin c (41-49) has diverse applications across several fields:
The Eglin c (41–49) nonapeptide corresponds to the amino acid sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr (molecular weight: 1,063.22 g/mol; CAS number: 122299-11-0). This sequence represents the core reactive site loop of the full-length Eglin c protein, positioned between its central β-sheet and α-helical domains. Within this fragment, the scissile bond lies between Leu⁴⁵ (P1 position) and Asp⁴⁶ (P1′ position), which docks into the target protease’s substrate-binding cleft [1] [6] [10].
A defining structural feature of this segment is its rigid conformation, stabilized by intramolecular interactions absent in typical protease substrates. Specifically:
This network constrains the loop’s flexibility, preventing the conformational change required for efficient peptide-bond hydrolysis after protease binding. Consequently, the inhibitor-protease complex remains stable, resembling a Michaelis-Menten complex [2] [7]. Functionally, Eglin c (41–49) exhibits high-affinity inhibition across diverse serine proteases. The P1 leucine residue primarily dictates specificity toward chymotrypsin-like enzymes, while substitutions (e.g., Leu⁴⁵→Arg) confer trypsin inhibition [5] [7].
Table 1: Inhibition Constants of Eglin c (41–49) Against Key Serine Proteases
Target Protease | Equilibrium Dissociation Constant (KD) | Association Constant (Ka) |
---|---|---|
Human Leukocyte Elastase | 6.0 × 10⁻⁹ M | >10⁸ M⁻¹ |
Cathepsin G | 5.5 × 10⁻⁹ M | >10⁸ M⁻¹ |
Bovine α-Chymotrypsin | 2.5 × 10⁻⁹ M | >10⁸ M⁻¹ |
Human Chymotrypsin-Like (CTRL) | ~100 × 10⁻⁹ M | ~10⁷ M⁻¹ |
The isolation and characterization of the Eglin c (41–49) fragment have been pivotal in deciphering structure-activity relationships in protease inhibition. Early sequencing efforts using microtechniques (including Edman degradation and peptide isolation with <150 μg of protein) confirmed its primary structure and established it as a model for studying canonical inhibition [3]. This fragment retains the full inhibitory profile of native Eglin c, evidenced by its symmetrical HPLC peak and identical inhibition constants (Ki) against elastase, cathepsin G, and chymotrypsin when compared to recombinant full-length Eglin c [5].
Biologically, this nonapeptide enables targeted investigation into:
Table 2: Key Proteases Inhibited by Eglin c (41–49) and Research Applications
Protease Family | Representative Targets | Research Application |
---|---|---|
Chymotrypsin-like | Bovine α-chymotrypsin, Human CTRB | Drug development for pancreatitis [1] [7] |
Elastase | Human leukocyte elastase | Anti-inflammatory therapeutics; COPD/emphysema models [1] [9] |
Cathepsin G | Mast cell cathepsin G | Inflammation/immune response modulation [1] |
Subtilisin | Subtilisin Carlsberg/Novo | Protein stabilization in biotechnology [1] [4] |
The focused study of residues 41–49 is motivated by its exceptional combination of sequence-specific activity, structural autonomy, and translational potential:
Table 3: Structural Determinants of Eglin c (41–49) Inhibition Specificity
Residue Position | Amino Acid (Eglin c) | Role in Inhibition | Consequence of Mutation |
---|---|---|---|
45 (P1) | Leucine | Primary specificity determinant; occupies S1 pocket | Leu→Arg enables trypsin inhibition |
46 (P1′) | Aspartic acid | Forms intramolecular salt bridges; stabilizes rigid loop | Disruption accelerates dissociation |
44 (P2) | Threonine | H-bonds to Arg53; reinforces loop conformation | Reduced stability in protease complex |
43 (P3) | Valine | Stabilizes β-sheet with protease residues 214–216 | Alters binding kinetics |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: